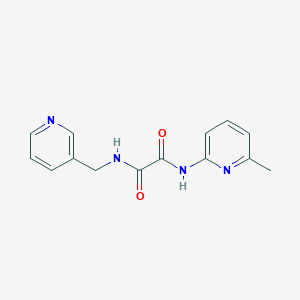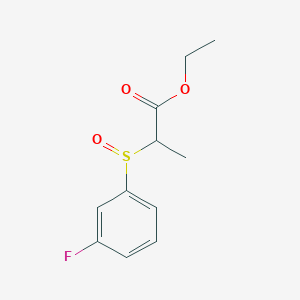![molecular formula C12H14O2 B2474049 2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid CAS No. 2138272-78-1](/img/structure/B2474049.png)
2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid is an organic compound with a unique cyclopropyl structure. This compound is characterized by the presence of a benzyl group attached to a cyclopropyl ring, which is further connected to an acetic acid moiety. The compound’s stereochemistry is defined by the (1S,2S) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method involves the reaction of benzyl bromide with a cyclopropyl carboxylic acid derivative under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production typically requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like THF or DMF.
Major Products Formed
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of 2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s cyclopropyl ring and benzyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
2-[(1S,2S)-2-Phenylcyclopropyl]acetic acid: Similar structure but with a phenyl group instead of a benzyl group.
2-[(1S,2S)-2-Cyclopropyl]acetic acid: Lacks the benzyl group, resulting in different chemical and biological properties.
2-[(1S,2S)-2-Benzylcyclopropyl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness
2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid is unique due to its specific (1S,2S) stereochemistry and the presence of both a benzyl group and a cyclopropyl ring. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
2138272-78-1 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2-(2-benzylcyclopropyl)acetic acid |
InChI |
InChI=1S/C12H14O2/c13-12(14)8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) |
Clave InChI |
KTDHPPIRNPDLLC-UHFFFAOYSA-N |
SMILES |
C1C(C1CC(=O)O)CC2=CC=CC=C2 |
SMILES canónico |
C1C(C1CC(=O)O)CC2=CC=CC=C2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-fluoro-N'-[(4-pentylcyclohexyl)carbonyl]benzenecarbohydrazide](/img/structure/B2473970.png)


![N,N,4-trimethyl-2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazole-5-carboxamide](/img/structure/B2473979.png)

![2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2473982.png)
![5-Azaspiro[3.4]octan-7-ylmethanol](/img/structure/B2473984.png)
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2473986.png)

![Methyl 4-((4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2473988.png)

